molecular formula C12H13NS B15108731 2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole CAS No. 324067-70-1

2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole

Cat. No.: B15108731
CAS No.: 324067-70-1
M. Wt: 203.31 g/mol
InChI Key: NNLIFLWGVBIQHY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methyl groups and a 4-methylphenyl group attached to the thiazole ring. It is known for its distinctive aromatic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-4-phenyl-1,3-thiazole
  • 2,5-Dimethyl-4-(4-chlorophenyl)-1,3-thiazole
  • 2,5-Dimethyl-4-(4-methoxyphenyl)-1,3-thiazole

Uniqueness

2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

324067-70-1

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2,5-dimethyl-4-(4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C12H13NS/c1-8-4-6-11(7-5-8)12-9(2)14-10(3)13-12/h4-7H,1-3H3

InChI Key

NNLIFLWGVBIQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C)C

Origin of Product

United States

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